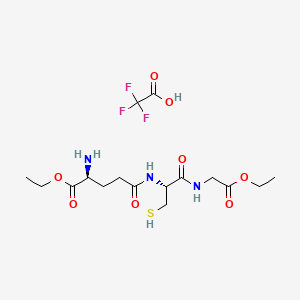
Glutathione diethyl ester (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutathione diethyl ester (TFA) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used as a delivery agent for glutathione monoester, facilitating the transport of glutathione into human cells. It plays a crucial role in decreasing oxidative stress and toxicity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutathione diethyl ester (TFA) is synthesized from glutathione and an amino acid ethyl ester. The process involves the use of redox reagents and specific reaction conditions to ensure the correct formation of disulfide bonds and minimize aggregation . The typical synthetic route includes:
Redox Reaction: Glutathione reacts with an amino acid ethyl ester in the presence of a redox reagent.
Purification: The product is purified using techniques such as chromatography.
Final Product: The purified compound is then converted to its TFA salt form for stability and ease of use.
Industrial Production Methods
Industrial production of glutathione diethyl ester (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glutathione and amino acid ethyl ester are reacted in industrial reactors.
Purification: High-throughput purification methods, such as large-scale chromatography, are employed.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Glutathione diethyl ester (TFA) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced to its thiol form.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion to the thiol form.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
- Reducing Agent : Glutathione diethyl ester (TFA) is utilized as a reducing agent in various chemical reactions.
- Synthesis : It aids in the synthesis of other compounds, particularly those that require a thiol group for reactivity.
Biology
- Cellular Transport : The compound effectively facilitates the transport of glutathione into various cell types, including erythrocytes and tumor cells. Research indicates that human cells transport glutathione diethyl ester more efficiently than its monoester counterpart .
- Oxidative Stress Studies : It is extensively used in studies related to oxidative stress and cellular detoxification mechanisms, providing insights into cellular health and disease .
Medicine
- Therapeutic Potential : Glutathione diethyl ester (TFA) is being investigated for its potential to reduce oxidative stress-related diseases such as neurodegenerative disorders and chronic liver diseases. Clinical studies suggest that it may improve motor functions in patients with Parkinson's disease and support liver health by enhancing glutathione levels .
- Oxidative Stress Reduction : Its ability to elevate intracellular glutathione levels makes it a candidate for therapeutic interventions aimed at mitigating oxidative damage in various pathologies .
Industrial Applications
- Pharmaceutical Production : The compound is also explored in the pharmaceutical industry for its role as an additive in drug formulations aimed at improving bioavailability and efficacy.
Neurodegenerative Disorders
A study conducted on patients with Parkinson's disease indicated that administration of glutathione diethyl ester resulted in significant improvements in motor function. The effects were sustained for several months post-treatment, highlighting its potential therapeutic benefits .
Liver Health
Research involving animal models has demonstrated that glutathione diethyl ester can ameliorate liver damage caused by oxidative stress. Clinical trials suggest that it may enhance liver function and reduce markers of oxidative stress in patients with chronic liver conditions .
Mechanism of Action
Glutathione diethyl ester (TFA) exerts its effects by facilitating the transport of glutathione into cells. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various cellular processes. The primary molecular targets include:
Reactive Oxygen Species (ROS): Glutathione neutralizes ROS, reducing oxidative stress.
Enzymes: Acts as a cofactor for various antioxidant enzymes, enhancing their activity.
Cellular Pathways: Involved in pathways related to detoxification and cellular defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
Glutathione Ethyl Ester: Similar in structure but differs in the ester group.
Glutathione Monoester: A precursor to glutathione diethyl ester.
Reduced Glutathione: The non-esterified form of glutathione.
Uniqueness
Glutathione diethyl ester (TFA) is unique due to its enhanced ability to transport glutathione into cells compared to other derivatives. This makes it particularly useful in studies and applications where efficient delivery of glutathione is critical .
Properties
Molecular Formula |
C16H26F3N3O8S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
InChI Key |
USGFUNMVEYPOIY-IYPAPVHQSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















